![molecular formula C19H16N4O3S B2381110 N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946202-52-4](/img/structure/B2381110.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
“N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” is a chemical compound . It is related to benzothiazole sulfonamides, which are synthesized from commercially available building blocks .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, which are related to the compound , starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds involve oxidation-reduction and alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” include a molecular weight of 285.32 g/mol, a topological polar surface area of 92.4 Ų, and a complexity of 355 .
Scientific Research Applications
- The compound has been investigated for its anti-inflammatory activity. Specifically, derivatives of this compound demonstrated inhibition of cyclooxygenase-1 (COX-1) with IC50 values of 11.34 µM and 11.21 µM. Additionally, they exhibited excellent COX-2 selectivity (SI values of 103.09 and 101.90) and inhibited albumin denaturation significantly .
- Benzothiazole derivatives, including those containing the 2-(4-aminophenyl) benzothiazole moiety, have been explored for their antitumor properties .
- Thiazole-bearing compounds have been screened for antibacterial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- A related compound induced S phase arrest, up-regulated pro-apoptotic proteins, down-regulated anti-apoptotic proteins, activated caspase-3, and led to mitochondrial dysfunction, ultimately inducing cell apoptosis .
Anti-Inflammatory Properties
Antitumor Activity
Antibacterial Potential
Mitochondrial Dysfunction and Apoptosis
Neuroprotective Properties
Diuretic Activity
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . Another compound with a similar structure has shown anti-inflammatory properties, indicating potential targets could be COX-1 and COX-2 enzymes .
Mode of Action
For instance, some compounds have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect the cell cycle regulation pathway, apoptosis pathway, and potentially the inflammatory response pathway .
Result of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-negative and gram-positive bacteria . Another compound with a similar structure has shown to have antihyperalgesic effects in mice with neuropathic pain .
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-10-14(22-26-12)18(24)23(11-13-6-3-4-9-20-13)19-21-17-15(25-2)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEGCWMZQFMIRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide |
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